![molecular formula C17H19N5O2 B12497854 4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497854.png)
4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines piperidine, pyridine, and pyrido[2,3-d]pyrimidine moieties, making it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a piperidine derivative with a pyridine derivative, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial methods often optimize reaction conditions to maximize efficiency and minimize waste, using advanced techniques such as automated reactors and real-time monitoring systems .
化学反応の分析
Types of Reactions
2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(piperidin-1-yl)-5-(pyridin-3-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
- 2-(piperidin-1-yl)-5-(pyridin-2-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
Uniqueness
The uniqueness of 2-(piperidin-1-yl)-5-(pyridin-4-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione lies in its specific structural configuration, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H19N5O2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
2-piperidin-1-yl-5-pyridin-4-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C17H19N5O2/c23-13-10-12(11-4-6-18-7-5-11)14-15(19-13)20-17(21-16(14)24)22-8-2-1-3-9-22/h4-7,12H,1-3,8-10H2,(H2,19,20,21,23,24) |
InChIキー |
OJHYXXLZDFDXCW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=NC=C4)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


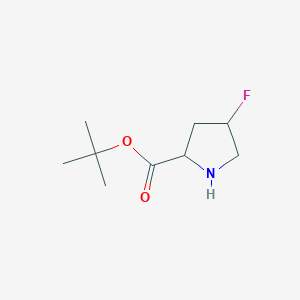
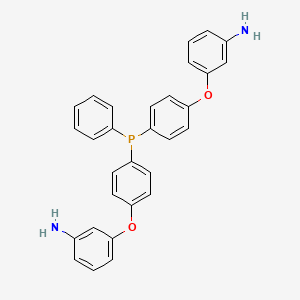
![3-(3,4-dimethoxyphenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12497788.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12497791.png)
![2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(5-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B12497792.png)
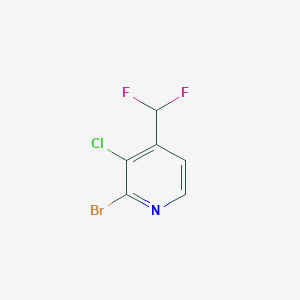
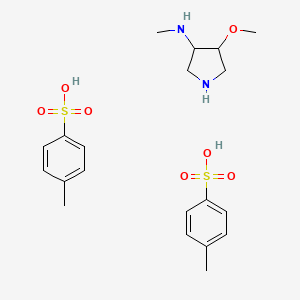
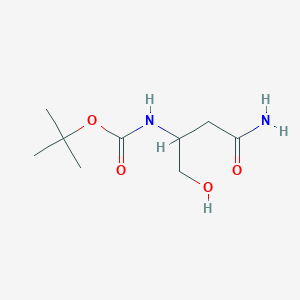
![4-hydroxy-5-(3-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12497819.png)
![2-{[2-(Benzyloxy)-5-chlorobenzyl]amino}ethanol](/img/structure/B12497834.png)

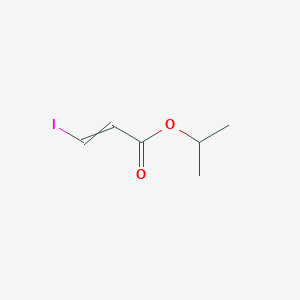
![N-{1-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-methylbenzamide](/img/structure/B12497848.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate](/img/structure/B12497852.png)
